molecular formula C18H14BrN3O B2585364 N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide CAS No. 2034440-56-5

N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide

Cat. No.: B2585364
CAS No.: 2034440-56-5
M. Wt: 368.234
InChI Key: XGRUZOGTWJKPPV-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is a compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The bromobenzamide group may interact with specific proteins, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.

    N,N’-Dimethyl-4,4’-bipyridinium:

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUZOGTWJKPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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